molecular formula C21H25N3O6S B2861756 N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 896290-34-9

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2861756
CAS No.: 896290-34-9
M. Wt: 447.51
InChI Key: HAZGOSABZCKFTR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and an ethanediamide linker connecting to a 3-methoxyphenyl moiety. The sulfonamide group enhances polarity, while the methoxy substituents influence electronic properties and solubility.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-8-10-19(11-9-17)31(27,28)24-12-4-6-16(24)14-22-20(25)21(26)23-15-5-3-7-18(13-15)30-2/h3,5,7-11,13,16H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZGOSABZCKFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycles and Substituents

  • Piperidine vs. Pyrrolidine Analogs :
    describes a compound with a piperidin-1-yl group and bromopyrimidine, offering a six-membered ring versus the five-membered pyrrolidine in the target. Piperidine analogs often exhibit altered steric and electronic profiles, affecting binding kinetics .
  • Chromen-2-yl and Pyrazolo[3,4-d]pyrimidin-3-yl Groups :
    The compound in contains a fused chromene-pyrimidine system, introducing planar aromaticity absent in the target. Such features enhance π-π stacking but reduce flexibility .

Sulfonamide and Amide Linkages

  • Naphthalen-1-yl Sulfonamide () :
    A bulkier naphthalene group replaces the 3-methoxyphenyl, increasing hydrophobicity and steric hindrance. This could reduce solubility but improve membrane permeability .
  • Triazine and Triazole Cores () :
    Triazine-based compounds () feature nitrogen-rich cores, enhancing hydrogen bonding, while triazole derivatives () offer metabolic stability via bioisosteric replacement .

Table 1: Structural Features of Analogs

Compound Feature Target Compound Compound Compound
Core Structure Pyrrolidine Pyrazolo[3,4-d]pyrimidine Benzylidene-piperidine
Key Substituents 4-MeO-Benzenesulfonyl, 3-MeO-Ph 5-Fluoro-chromen-2-yl, 3-F-Ph Naphthalen-1-yl, 4-MeO-Ph
Functional Groups Sulfonamide, Ethanediamide Sulfonamide, Fluorinated aryl Sulfonamide, Methylbenzenesulfonamide

Physicochemical Properties

  • Melting Points : reports a melting point of 175–178°C for a sulfonamide analog, suggesting similar thermal stability for the target .
  • Spectroscopic Data : The ¹H NMR of ’s compound shows aromatic protons at δ 7.2–7.8 ppm, comparable to the target’s methoxyaryl signals .
  • Solubility : Methoxy groups in both compounds improve aqueous solubility, but the sulfonamide in the target may enhance polarity further .

Crystallographic and Computational Analysis

Tools like SHELXL () are critical for resolving sulfonamide-containing structures. The target’s crystal packing may resemble ’s compound, which was refined using riding H-atom models .

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